HSK205

CDK2 CDK3 Kinase Inhibition

Researchers dissecting CDK2/3-driven cell cycle dysregulation often face confounding off-target effects from pan-CDK inhibitors. HSK205 solves this with >200-fold selectivity over CDK12, enabling clean mechanistic readouts without transcriptional interference. • CDK3 IC50 = 4.2 nM; antiproliferative IC50 = 48 nM in HLY-1 cancer cells • >200-fold selectivity over CDK12 eliminates confounding transcriptional effects • Metabolic stability t1/2 = 120 min (human liver microsomes) supports in vivo PK/PD • High permeability (Papp = 15.2 × 10⁻⁶ cm/s) enables oral dosing in xenograft models Supplied with rigorous analytical characterization. Ideal as a reference standard for benchmarking novel CDK2/3 inhibitors and validating assay conditions across research programs.

Molecular Formula C26H24N6O
Molecular Weight 436.5 g/mol
Cat. No. B12380067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHSK205
Molecular FormulaC26H24N6O
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)CNC(=O)C2=CC=C(C=C2)C3=NC4=C(C5=C3CCCC5)C6=C(C=C4)NN=C6
InChIInChI=1S/C26H24N6O/c1-15-12-27-23(30-15)14-28-26(33)17-8-6-16(7-9-17)25-19-5-3-2-4-18(19)24-20-13-29-32-21(20)10-11-22(24)31-25/h6-13H,2-5,14H2,1H3,(H,27,30)(H,28,33)(H,29,32)
InChIKeyDSWGFGIRFVKDCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide: A Potent and Selective CDK2/3 Kinase Inhibitor for Oncology Research


N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide is a potent and selective inhibitor of cyclin-dependent kinases 2 and 3 (CDK2/3) [1]. The compound features a novel tetrahydro-3H-pyrazolo[4,3-a]phenanthridine core linked to a benzamide moiety bearing a 5-methylimidazole group . It demonstrates nanomolar potency against CDK2/3 and related cell lines, positioning it as a valuable tool compound for investigating CDK-driven oncogenic signaling and cell cycle dysregulation [1].

Target CDK2/3 pathway inhibition studies in cancer signaling
Workflow Kinase selectivity profiling and cell cycle dysregulation research
Context Scaffold-specific probe for tetrahydro-3H-pyrazolo[4,3-a]phenanthridine series

Why Simple CDK Inhibitor Swaps Are Inadvisable: The Unique Scaffold and Kinase Selectivity Profile of N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide


Substituting this compound with a generic CDK inhibitor or even a close analog like the unsubstituted core scaffold HSD992 can drastically alter experimental outcomes due to significant differences in kinase selectivity and cellular potency [1]. The unique tetrahydro-3H-pyrazolo[4,3-a]phenanthridine scaffold, combined with the specific N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide moiety, confers a distinct target engagement profile that is not replicated by other CDK inhibitors such as HSD1217 or HSD1993, which exhibit different CDK subtype preferences [1]. The quantitative evidence below demonstrates that even minor structural variations within this chemical class lead to substantial shifts in inhibitory activity and cellular efficacy, underscoring the critical need for precise compound selection in mechanistic and translational studies.

Scaffold Unsubstituted core HSD992 may shift CDK3 potency and cellular response profiles.
Selectivity HSD1993 or HSD1217 may alter CDK12 inhibition context and pathway interpretation.
Stability Benzamide derivative ADME profile may not transfer across structural analogs.

Quantitative Differentiation of N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide: A Comparative Analysis of Potency, Selectivity, and Scaffold Performance


Superior Potency Against CDK2 and CDK3 Compared to the Core Scaffold HSD992

The compound demonstrates significantly enhanced inhibitory activity against CDK2 and CDK3 relative to the unsubstituted core scaffold, HSD992 [1]. While HSD992 inhibits CDK3/cyclin E with an IC50 of 18 nM, the target compound achieves an IC50 of 4.2 nM against the same enzyme, representing a 4.3-fold improvement in potency [1]. This enhanced activity is attributed to the optimized N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide substituent, which establishes critical hydrogen bonding and hydrophobic interactions within the kinase active site [1].

CDK2/3 Potency
Head-to-head
IC50 4.2 nM
CDK3/cyclin E, 4.3-fold vs HSD992
Supports CDK3 inhibition assay context.
Enzymatic assay conditions; review for cell-model translation.
CDK2 CDK3 Kinase Inhibition Cancer

Distinct Kinase Selectivity Profile Compared to Related Benzamide CDK Inhibitors

The target compound exhibits a distinct kinase selectivity fingerprint that differentiates it from other benzamide-based CDK inhibitors like HSD1217 and HSD1993 [1]. It demonstrates potent inhibition of CDK2 and CDK3 (IC50 values of 5.1 nM and 4.2 nM, respectively) but shows negligible activity against CDK12 (IC50 > 1,000 nM) [1]. In contrast, HSD1217 inhibits CDK2 with an IC50 of 185 nM and shows moderate activity against CDK12, while HSD1993 potently inhibits both CDK2 (4 nM) and CDK12 (9 nM) . This selectivity profile is critical for dissecting CDK2/3-specific signaling pathways without confounding effects from CDK12 inhibition.

Kinase Selectivity
Cross-study
>200-fold
CDK2/3 over CDK12
Isoform-selectivity assay context may differ from dual inhibitors.
CDK12 IC50 >1,000 nM; HSD1993 CDK12 IC50 9 nM.
CDK Selectivity Kinase Profiling Cancer Chemical Biology

Enhanced Cellular Antiproliferative Activity in Cancer Cell Lines Versus the Core Scaffold

The compound exhibits significantly improved antiproliferative activity across a panel of cancer cell lines compared to the unsubstituted core scaffold HSD992 [1]. In HLY-1 and NCI-H520 cells, HSD992 displays IC50 values of 232 nM and 307 nM, respectively . In contrast, the target compound demonstrates IC50 values of 48 nM and 62 nM in the same cell lines, representing a 4.8-fold and 5.0-fold increase in cellular potency [1]. This enhanced cellular efficacy is consistent with the compound's improved enzymatic potency and favorable physicochemical properties imparted by the benzamide substituent.

Cellular Activity
Head-to-head
48 nM
HLY-1 cell line IC50
Supports cell-model endpoint review.
72-h MTS assay; NCI-H520 IC50 62 nM.
Antiproliferative Cancer Cell Lines Cytotoxicity Oncology

Favorable In Vitro ADME Profile Compared to Structurally Similar Benzamide Derivatives

The compound demonstrates a favorable in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profile that differentiates it from other benzamide-containing CDK inhibitors [1]. In human liver microsome stability assays, the compound exhibits a half-life (t1/2) of 120 minutes, compared to 45 minutes for HSD1217 and 60 minutes for HSD1993 [1]. Additionally, the compound shows high permeability in Caco-2 cell monolayers (Papp = 15.2 x 10^-6 cm/s) with no evidence of active efflux, indicating good potential for oral bioavailability [1]. These properties are attributed to the specific N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide substituent, which reduces metabolic liability while maintaining solubility.

ADME Stability
Cross-study
t1/2 120 min
Human liver microsomes
Supports exposure-model interpretation.
Caco-2 Papp 15.2 x10^-6 cm/s reported.
ADME Drug Metabolism Pharmacokinetics Drug Discovery

Optimal Use Cases for N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide Based on Quantitative Evidence


Investigating CDK2/3-Specific Signaling in Cancer Cell Models

Researchers aiming to dissect the specific contributions of CDK2 and CDK3 to cell cycle progression, apoptosis evasion, or transcriptional regulation can leverage this compound's high selectivity over CDK12 (>200-fold) to avoid confounding effects from CDK12 inhibition [1]. The compound's potent antiproliferative activity in cancer cell lines (e.g., IC50 = 48 nM in HLY-1 cells) makes it an ideal tool for mechanistic studies where precise target engagement is critical [1].

In Vivo Pharmacodynamic Studies of CDK2/3 Inhibition

The compound's favorable metabolic stability (t1/2 = 120 min in human liver microsomes) and high permeability (Papp = 15.2 x 10^-6 cm/s) support its use in in vivo studies to assess target engagement and downstream biomarker modulation [1]. This profile enables sustained target inhibition following oral administration, facilitating robust pharmacodynamic readouts in mouse xenograft models of CDK2/3-dependent cancers.

Benchmarking New CDK Inhibitor Candidates in Biochemical and Cellular Assays

Given its well-characterized potency (CDK3 IC50 = 4.2 nM) and selectivity profile, this compound serves as an excellent reference standard for benchmarking the activity of novel CDK2/3 inhibitors [1]. Its consistent performance in enzymatic and cellular assays allows for accurate cross-study comparisons and validation of assay conditions, ensuring reliable data interpretation and reproducibility across different research programs.

Application
Selection Property
Validation Focus
CDK2/3 signaling studies
Kinase selectivity review
CDK12 pathway exclusion
Cell cycle dysregulation research
Cell-model endpoint review
Antiproliferative response context
In vivo target engagement
Exposure-model interpretation
Metabolic stability context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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